molecular formula C10H12BrN B1277245 1-(4-Bromophenyl)pyrrolidine CAS No. 22090-26-2

1-(4-Bromophenyl)pyrrolidine

Cat. No. B1277245
CAS RN: 22090-26-2
M. Wt: 226.11 g/mol
InChI Key: BVEGBJXZICCEQW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)pyrrolidine is a chemical compound with the molecular formula C10H12BrN . It has a molecular weight of 226.11 g/mol . The IUPAC name for this compound is 1-(4-bromophenyl)pyrrolidine .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromophenyl)pyrrolidine includes a pyrrolidine ring attached to a bromophenyl group . The InChI string is InChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2 . The canonical SMILES representation is C1CCN(C1)C2=CC=C(C=C2)Br .


Physical And Chemical Properties Analysis

1-(4-Bromophenyl)pyrrolidine has a density of 1.4±0.1 g/cm³ . Its boiling point is 306.1±25.0 °C at 760 mmHg . The compound has a molar refractivity of 54.1±0.3 cm³ . It has one freely rotating bond and a topological polar surface area of 3.2 Ų .

Scientific Research Applications

Pharmacological Research

1-(4-Bromophenyl)pyrrolidine: serves as a versatile scaffold in pharmacological research due to its pyrrolidine core . This core structure is integral to many biologically active molecules and is used in the design and development of new drug candidates. The compound’s derivatives exhibit a range of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibition effects .

Drug Discovery and Development

In drug discovery, 1-(4-Bromophenyl)pyrrolidine is employed for synthesizing novel biologically active compounds. Its saturated five-membered ring allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, enhancing three-dimensional coverage .

Biological Studies

Biological studies utilize 1-(4-Bromophenyl)pyrrolidine for its role in synthesizing pyrrolidine-functionalized nucleoside analogs. These analogs are tested for antiviral and anticancer activity, although their efficacy is often limited by cellular uptake and bioactivation challenges .

Chemical Synthesis Methods

The synthesis of 1-(4-Bromophenyl)pyrrolidine involves various methods, including intramolecular cyclization and S_NAr addition-elimination reactions. These methods are crucial for creating derivatives used in further pharmacological studies .

Safety and Handling in Laboratory Settings

Handling 1-(4-Bromophenyl)pyrrolidine requires strict safety measures due to its hazardous nature. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Proper protective equipment and ventilation are essential during its use .

Environmental Applications

While specific environmental applications of 1-(4-Bromophenyl)pyrrolidine are not widely reported, its handling and disposal must consider environmental safety. It should be stored in well-ventilated areas and disposed of according to approved procedures to prevent environmental contamination .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1-(4-Bromophenyl)pyrrolidine . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of contact, immediate medical attention is required .

properties

IUPAC Name

1-(4-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEGBJXZICCEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426843
Record name 1-(4-BROMOPHENYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22090-26-2
Record name 1-(4-Bromophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22090-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-BROMOPHENYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-phenylpyrrolidine (73.8 g, 0.501 moL) in tetrahydrofuran (500 mL) was added N-bromosuccinimide (124.8 g, 1.4 equivalents) at 20° C. to 30° C., and the mixture was stirred at the same temperature for 4 hr. 1 mol/L Aqueous sodium hydroxide solution (300 mL) was added to the mixture at 27° C., and the mixture was partitioned. The organic layer was dried over anhydrous magnesium sulfate and filtered naturally, and the filtrate was concentrated under reduced pressure. The residue was recrystallized from methanol to give the title compound (97.4 g, brown crystals). yield 86%. melting point 88.1° C.
Quantity
73.8 g
Type
reactant
Reaction Step One
Quantity
124.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

A oven-dried 50 mL of round bottom flask is charged with Pd2(dba)3 (116 mg, 0.13 mmol), BINAP (158 mg, 0.25 mmol), and sodium tert-butoxide (916 mg, 9.54 mmol). The flask is evacuated and backfilled with argon. Degassed toluene (5 mL), 1-iodo-4-bromobenzene (1.8 g, 6.36 mmol), pyrrolidine (542 mg, 7.63 mmol) are then added. The mixture is heated at 80° C. until the starting aryl iodide is completed consumed judged by LC-MS analysis. The mixture is diluted with ethyl acetate, filtered through Celite, and concentrated in vacuo. The crude product is purified by flash chromatography to give 1.1 g of product as light brown solid. 1H NMR (400 MHz, CDCl3): δ 2.00 (t, 4H, J=4 Hz), 3.24 (t, 4H, J=4 Hz), 6.42 (d, 2H, J=8 Hz), 7.29 (d, 2H, J=8 Hz).
[Compound]
Name
aryl iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
916 mg
Type
reactant
Reaction Step Two
Quantity
116 mg
Type
catalyst
Reaction Step Two
Name
Quantity
158 mg
Type
catalyst
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
542 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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